3-(4-Benzyloxyphenyl)picolinic acid
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Overview
Description
3-(4-Benzyloxyphenyl)picolinic acid is an organic compound with the molecular formula C19H15NO3 It is a derivative of picolinic acid, featuring a benzyloxyphenyl group attached to the third position of the pyridine ring
Mechanism of Action
Target of Action
Picolinic acid, a related compound, has been shown to bind tozinc finger proteins (ZFPs) . ZFPs are involved in various cellular processes, including viral replication and packaging, as well as normal cell homeostatic functions .
Mode of Action
Picolinic acid, a structurally similar compound, works by binding to zfps in a way that changes their structures and disrupts zinc binding, thereby inhibiting function
Biochemical Pathways
Picolinic acid, a related compound, is known to play a key role inzinc transport . This suggests that 3-(4-Benzyloxyphenyl)picolinic acid might also influence zinc-related pathways, but more research is needed to confirm this.
Result of Action
Picolinic acid, a related compound, has been shown to be ananti-viral in vitro and in vivo
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Benzyloxyphenyl)picolinic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-benzyloxybenzaldehyde and picolinic acid.
Condensation Reaction: The 4-benzyloxybenzaldehyde undergoes a condensation reaction with picolinic acid in the presence of a suitable catalyst, such as piperidine, to form the desired product.
Purification: The crude product is purified using recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and advanced purification techniques such as high-performance liquid chromatography (HPLC) may be employed.
Chemical Reactions Analysis
Types of Reactions
3-(4-Benzyloxyphenyl)picolinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
3-(4-Benzyloxyphenyl)picolinic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Picolinic Acid: The parent compound, picolinic acid, shares the pyridine carboxylic acid structure but lacks the benzyloxyphenyl group.
4-Benzyloxybenzoic Acid: This compound has a similar benzyloxyphenyl group but is attached to a benzoic acid rather than a picolinic acid.
Uniqueness
3-(4-Benzyloxyphenyl)picolinic acid is unique due to the combination of the benzyloxyphenyl group and the picolinic acid structure. This unique structure imparts distinct chemical and biological properties, making it valuable for specific research applications.
Properties
IUPAC Name |
3-(4-phenylmethoxyphenyl)pyridine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO3/c21-19(22)18-17(7-4-12-20-18)15-8-10-16(11-9-15)23-13-14-5-2-1-3-6-14/h1-12H,13H2,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMPVJJDRLXMTGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=C(N=CC=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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